D-Digitoxose Tribenzoate
Description
Contextualization within 2,6-Dideoxysugar Chemistry and Derivatives
D-Digitoxose is a member of the 2,6-dideoxyhexose family of sugars, characterized by the absence of hydroxyl groups at the C2 and C6 positions. This structural feature is crucial for the biological activity of many natural products in which these sugars are found. nih.gov The synthesis of 2,6-dideoxy sugars and their derivatives is a challenging area of carbohydrate chemistry due to the lack of a neighboring participating group at the C2 position to control stereoselectivity during glycosylation reactions. nsf.gov
D-Digitoxose tribenzoate, with its benzoate (B1203000) protecting groups, offers a stable yet reactive platform for synthetic transformations. The benzoyl groups provide several advantages: they are crystalline, which aids in purification, and they can influence the reactivity of the sugar, often leading to higher stereoselectivity in glycosylation reactions compared to other protecting groups like acetates. acs.orgmdpi.com
This compound as a Pivotal Intermediate in Organic Synthesis
The utility of this compound lies in its role as a glycosyl donor, a building block that can be activated to form a glycosidic bond with a glycosyl acceptor (an alcohol, another sugar, or an aglycone). nih.govbeilstein-journals.org While early attempts to create a crystalline and stable glycosyl halide from digitoxose (B191001) tribenzoate were unsuccessful, the development of alternative activation methods has solidified its importance. acs.org
Modern synthetic strategies employ various promoters to activate glycosyl donors like this compound for the stereoselective formation of glycosidic linkages. nsf.gov These methods are critical for assembling the complex oligosaccharide chains found in numerous biologically active natural products. nsf.govumsl.edu
Significance in the Chemical Synthesis of Complex Carbohydrates and Glycosides
The synthesis of complex carbohydrates and glycosides is essential for studying their biological functions and for developing new therapeutic agents. nih.govumsl.edu D-Digitoxose is a component of several important natural products, including cardiac glycosides like digitoxin (B75463) and various antibiotics. nih.govcymitquimica.com The ability to synthetically incorporate D-digitoxose into these and other molecules is therefore of high value.
Research has demonstrated the use of D-digitoxose derivatives in the synthesis of oligosaccharide fragments of complex natural products like kijanimicin. nsf.gov These synthetic efforts not only provide access to rare natural products but also allow for the creation of novel analogs with potentially improved pharmacological properties. The development of methods for the stereoselective glycosylation of D-digitoxose donors, including the tribenzoate, is a key focus in this area. nsf.gov
Table 1: Chemical Properties of D-Digitoxose and this compound
| Property | D-Digitoxose | This compound |
|---|---|---|
| Synonyms | 2,6-Dideoxy-D-ribo-hexose cymitquimica.com | 2,6-Dideoxy-β-D-ribo-hexopyranose Tribenzoate americanchemicalsuppliers.com |
| CAS Number | 527-52-6 | 104652-04-2 americanchemicalsuppliers.com |
| Molecular Formula | C₆H₁₂O₄ | C₂₇H₂₄O₇ americanchemicalsuppliers.com |
| Molecular Weight | 148.16 g/mol | 460.48 g/mol americanchemicalsuppliers.com |
| Appearance | Off-White to Yellow Powder cymitquimica.com | Data not available |
| Key Structural Feature | 2,6-dideoxyhexose | Tribenzoylated derivative of D-digitoxose |
Table 2: Research Findings on this compound and Related Derivatives
| Research Area | Key Finding | Reference |
|---|---|---|
| Glycosyl Halide Formation | Initial attempts to form a crystalline glycosyl halide from this compound were unsuccessful. However, the corresponding tris-p-nitrobenzoate derivative yielded a crystalline and stable glycosyl bromide. | acs.org |
| Glycosylation Methods | Arylsulfonyl chloride promoters can be used for the selective synthesis of α-glycosides of digitoxose, demonstrating a direct, dehydrative approach. | nsf.gov |
| Enzymatic Acylation | Lipase PS can be used for the regioselective enzymatic acetylation of derivatives containing a terminal D-digitoxose unit. | cnr.it |
| Synthesis of Natural Product Fragments | D-Digitoxose derivatives have been successfully used in the synthesis of the α-linked digitoxose trisaccharide fragment of the antibiotic kijanimicin. | nsf.gov |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C27H24O7 |
|---|---|
Molecular Weight |
460.5 g/mol |
IUPAC Name |
(3,6-dibenzoyloxy-2-methyloxan-4-yl) benzoate |
InChI |
InChI=1S/C27H24O7/c1-18-24(34-27(30)21-15-9-4-10-16-21)22(32-25(28)19-11-5-2-6-12-19)17-23(31-18)33-26(29)20-13-7-3-8-14-20/h2-16,18,22-24H,17H2,1H3 |
InChI Key |
CDXDAWWGDXHJNN-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(CC(O1)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Strategic Methodologies for the Chemical Synthesis of D Digitoxose Tribenzoate
Precursors and Starting Materials: D-Digitoxose Sourcing and Chemical Derivatization
The primary precursor for the synthesis is D-digitoxose, a 2,6-dideoxy-D-ribo-hexopyranose. The sourcing of this starting material is a critical first step. Historically, D-digitoxose was obtained via the acid hydrolysis of cardiac glycosides, such as digitoxin (B75463), isolated from the foxglove plant (Digitalis purpurea). However, this method often results in low yields and complex purification challenges. Consequently, multi-step chemical syntheses from more abundant monosaccharides like D-glucose or D-galactose have become the preferred routes. These synthetic pathways typically involve sequential deoxygenation reactions at the C-2 and C-6 positions.
Once obtained, the free D-digitoxose sugar exists in solution as a complex equilibrium mixture of its α- and β-anomers in both pyranose and furanose ring forms. To simplify the subsequent benzoylation reaction and improve product homogeneity, the raw sugar is often first converted into a more stable derivative. A common strategy is the formation of a methyl glycoside (e.g., methyl α-D-digitoxopyranoside) by treating the sugar with methanol (B129727) under acidic catalysis. This process "locks" the anomeric center, simplifying the stereochemical outcomes of the subsequent protection step. For the synthesis of the title compound, which includes benzoylation at the anomeric C-1 hydroxyl, the free sugar is used directly, with the understanding that the final product will be a mixture of anomers that may require separation.
Regioselective Protection Schemes for Hydroxyl Functionalities
D-digitoxose possesses three hydroxyl groups at the C-1 (anomeric), C-3, and C-4 positions. The objective in synthesizing D-Digitoxose Tribenzoate is the exhaustive benzoylation of all three of these functionalities. While the term "regioselective" often implies the selective protection of one hydroxyl group over others, in this context, it refers to the development of a robust protocol that reliably targets all available hydroxyls without leading to side reactions, ensuring the formation of the desired tri-ester. The benzoyl group is chosen for its stability under a wide range of chemical conditions and its strong ultraviolet (UV) chromophore, which greatly facilitates reaction monitoring by Thin Layer Chromatography (TLC) and purification by column chromatography.
The conversion of the hydroxyl groups to benzoyl esters is a classic esterification reaction. Two primary types of benzoylating agents are employed, each with distinct advantages and procedural requirements.
Benzoyl Chloride: This is a highly reactive acylating agent that facilitates rapid and complete benzoylation. The reaction is typically performed in the presence of a base, most commonly pyridine (B92270), which serves a dual purpose. Pyridine acts as a nucleophilic catalyst by forming a highly reactive N-benzoylpyridinium ion intermediate, and it also functions as an acid scavenger, neutralizing the hydrochloric acid byproduct generated during the reaction. The reaction is exothermic and is often initiated at 0 °C to control the rate, followed by warming to room temperature to drive it to completion.
Benzoic Anhydride (B1165640): As a less reactive alternative to benzoyl chloride, benzoic anhydride offers milder reaction conditions. Its use avoids the generation of corrosive HCl. To achieve efficient conversion, this reaction often requires the addition of a hypernucleophilic acylation catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP), in catalytic amounts. A stoichiometric base, such as triethylamine (B128534) or pyridine, is still necessary to neutralize the benzoic acid byproduct. While potentially slower, this method can sometimes offer cleaner reaction profiles with fewer side products.
Achieving a high yield of pure this compound is critically dependent on the optimization of several key reaction parameters. The goal is to ensure complete conversion of the starting material and any mono- or di-benzoylated intermediates into the final tri-benzoylated product.
Stoichiometry: A molar excess of the benzoylating agent is crucial. Typically, 1.1 to 1.5 equivalents of the acylating agent per hydroxyl group (i.e., 3.3 to 4.5 equivalents total) are used to ensure the reaction proceeds to completion.
Solvent and Base: Anhydrous pyridine is a common choice as it functions as both the solvent and the base. Alternatively, an inert aprotic solvent like dichloromethane (B109758) (DCM) can be used in combination with a soluble base like triethylamine and a catalyst (DMAP). The choice of solvent system can impact reaction rates and the solubility of intermediates.
Temperature and Time: The reaction is monitored by TLC until the starting D-digitoxose spot (visualized with a non-UV active stain like p-anisaldehyde) is no longer visible and a new, higher-Rf, UV-active spot corresponding to the tribenzoate product predominates. This can take anywhere from 4 to 24 hours.
The table below summarizes typical conditions for the two primary benzoylation methods.
| Parameter | Method A: Benzoyl Chloride | Method B: Benzoic Anhydride |
|---|---|---|
| Benzoylating Agent | Benzoyl Chloride | Benzoic Anhydride |
| Stoichiometry (per mole of sugar) | 3.5 - 4.0 equivalents | 3.3 - 3.8 equivalents |
| Solvent | Anhydrous Pyridine | Anhydrous Dichloromethane (DCM) |
| Base / Catalyst | Pyridine (as solvent) | Triethylamine (4.0 eq.), DMAP (0.1 eq.) |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Typical Reaction Time | 6 - 12 hours | 12 - 24 hours |
| Notes | Highly efficient; requires careful handling of reactive reagents and HCl byproduct. | Milder conditions; reaction is often cleaner but may require a catalyst for acceptable rates. |
Advanced Techniques for Purification and Isolation of this compound
Following the completion of the reaction, a systematic purification protocol is required to isolate the this compound from unreacted reagents, byproducts, and partially benzoylated intermediates.
Aqueous Work-up: The crude reaction mixture is first subjected to an aqueous work-up. The mixture is diluted with an organic solvent immiscible with water, such as ethyl acetate (B1210297) or dichloromethane, and washed sequentially. A typical washing sequence includes:
Dilute aqueous hydrochloric acid (e.g., 1 M HCl) to remove basic components like pyridine and triethylamine.
Saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize any remaining acid and remove benzoic acid byproduct.
Brine (saturated aqueous NaCl) to reduce the solubility of organic material in the aqueous phase and aid in layer separation. The resulting organic layer is then dried over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate), filtered, and concentrated under reduced pressure to yield the crude product.
Flash Column Chromatography: This is the primary method for purifying the crude product. The strong UV absorbance of the benzoyl groups makes monitoring the separation straightforward. The choice of stationary and mobile phases is critical for achieving good separation.
| Parameter | Typical Value / Description |
|---|---|
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase (Eluent) | A gradient system of Hexane and Ethyl Acetate |
| Elution Gradient | Starting with low polarity (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increasing polarity (e.g., to 80:20) to elute the product. |
| Detection Method | UV lamp at 254 nm for visualization on TLC plates. Fractions are collected and analyzed by TLC. |
Recrystallization: For obtaining an analytically pure, crystalline sample, the material isolated from column chromatography can be further purified by recrystallization. A suitable solvent system, such as ethanol/water or ethyl acetate/hexane, is used. The purified product is dissolved in a minimum amount of the hot solvent mixture, and upon slow cooling, the this compound crystallizes out, leaving any remaining impurities in the mother liquor. The final product is typically a white crystalline solid, whose purity is confirmed by techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Advanced Synthetic Transformations and Applications of D Digitoxose Tribenzoate
Strategies for Achieving Selective Chemical Modifications
D-Digitoxose Tribenzoate, with its hydroxyl groups at positions C-1, C-3, and C-4 protected as benzoyl esters, presents a specific scaffold for advanced chemical transformations. Strategies for selective modification primarily target the reactivity of the anomeric center (C-1) and the differential reactivity of the three benzoyl ester groups. The absence of a hydroxyl group at the C-2 position is a defining structural feature that significantly influences the stereochemical outcome of reactions at the anomeric center.
Key strategies for modification revolve around:
Anomeric Center Activation : The C-1 position is the most reactive site for transformations central to glycosylation chemistry. The anomeric benzoate (B1203000) can be converted into a more effective leaving group, such as a halide, trichloroacetimidate, or thioglycoside, transforming the molecule into a glycosyl donor.
Manipulation of Benzoyl Protecting Groups : The benzoyl groups serve a dual purpose: they protect the hydroxyl functionalities and modulate the reactivity and stereoselectivity of the sugar. Selective modification often involves the carefully controlled removal or transformation of these groups. While the three benzoate esters are chemically similar, subtle differences in their steric and electronic environments can be exploited under precisely controlled conditions for selective cleavage, although this remains a significant synthetic challenge.
Nucleophilic Substitution : The ester linkages are susceptible to nucleophilic attack, allowing for the replacement of the benzoyl groups. This can be used to introduce different functionalities or to deprotect the hydroxyl groups.
Nucleophilic Substitution Reactions Involving Benzoyl Groups
The benzoyl groups of this compound are esters and, as such, are susceptible to nucleophilic substitution at the carbonyl carbon. This reactivity is fundamental to their role as protecting groups, as their removal is typically accomplished via nucleophilic attack.
The general mechanism involves the attack of a nucleophile (Nu⁻) on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, expelling the carbohydrate alkoxide as the leaving group and forming a new benzoyl derivative. In the context of deprotection, the most common nucleophile is a hydroxide (B78521) or alkoxide ion.
However, other nucleophiles can also be employed. For instance, reactions with species like thiobenzoate can lead to the formation of thioesters, demonstrating the principle of nucleophilic substitution on carbohydrate esters. rsc.org The rates of these substitution reactions are influenced by steric hindrance around the reaction center and the electronic properties of the sugar backbone. rsc.org
Controlled Hydrolysis Methods for Benzoyl Ester Cleavage
The removal of benzoyl protecting groups is a critical step in carbohydrate synthesis, allowing for the unmasking of hydroxyl groups for further reaction or to yield the final target molecule. This is typically achieved through hydrolysis under basic conditions, a reaction known as saponification.
Controlled hydrolysis aims to cleave the ester linkages without affecting other sensitive functionalities in the molecule. The most common method is the Zemplén deacetylation/debenzoylation, which utilizes a catalytic amount of sodium methoxide (B1231860) in methanol (B129727). This transesterification reaction is highly efficient for removing acyl protecting groups.
The reaction proceeds via nucleophilic attack of the methoxide ion on the ester's carbonyl carbon, leading to the formation of methyl benzoate and the free hydroxyl group on the sugar. The reaction is typically fast and clean. For sterically hindered esters, stronger basic conditions, such as aqueous sodium hydroxide or potassium hydroxide, may be necessary. acs.org While selective hydrolysis of one specific benzoyl group over others on the D-digitoxose scaffold is challenging due to their similar reactivity, it can sometimes be achieved by using stoichiometric amounts of base at low temperatures, exploiting subtle differences in steric accessibility.
| Method | Reagents | Typical Conditions | Notes |
| Zemplén Debenzoylation | Catalytic Sodium Methoxide (NaOMe) in Methanol (MeOH) | Room temperature, short reaction time | Mild, efficient, and widely used for global deprotection. |
| Base Hydrolysis | Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) in aqueous/alcoholic solvent | Room temperature to elevated temperatures | Stronger conditions, useful for more resistant or hindered esters. acs.org |
| Acid-Catalyzed Hydrolysis | Strong acids (e.g., Trifluoroacetic acid) | Elevated temperatures | Less common for benzoyl esters and can risk cleaving the glycosidic bond itself. nih.gov |
Glycosylation Chemistry Employing this compound as a Glycosyl Donor
D-Digitoxose is a crucial sugar moiety in many bioactive natural products, particularly cardiac glycosides like digitoxin (B75463). nih.gov The synthesis of these complex molecules relies on effective glycosylation methods. This compound, after activation at the anomeric center, serves as a key glycosyl donor for introducing the digitoxose (B191001) unit. The benzoyl protecting groups are not merely passive spectators; they play a crucial role in directing the stereochemical outcome of the glycosylation reaction. nih.gov The lack of a C-2 substituent makes stereocontrol a significant challenge compared to many other common sugars.
Development of Highly Stereoselective Glycosylation Methodologies
Achieving high stereoselectivity in glycosylation is one of the most significant challenges in carbohydrate chemistry. researchgate.net For donors like this compound that lack a participating group at the C-2 position, achieving 1,2-cis or 1,2-trans glycosidic linkages with high fidelity requires carefully designed strategies.
One of the most powerful strategies for achieving 1,2-trans-glycosides involves the use of a neighboring participating group. nih.govresearchgate.net While D-digitoxose lacks a C-2 substituent, the benzoyl group at the C-3 position can, under certain conditions, act as a participating group. This "remote" participation can lead to the formation of a cyclic intermediate that blocks one face of the molecule, directing the incoming nucleophile (the glycosyl acceptor) to the opposite face. This approach has been successfully utilized to achieve stereocontrol in the synthesis of digitoxin, where a p-methoxybenzoyl group at C-3 participated in forming the desired β-glycosidic linkage. scispace.com
Methodologies are continuously being developed to improve stereoselectivity, including the use of specific promoter systems, the influence of solvent, and the optimization of reaction conditions through advanced techniques like Bayesian optimization. rsc.org
Anomeric Control in the Formation of Glycosidic Linkages (α- and β-Selectivity)
Anomeric control—the selective formation of either the α- or β-glycosidic linkage—is paramount in oligosaccharide synthesis. With this compound, the stereochemical outcome is dictated by a complex interplay of factors.
β-Selectivity via Neighboring Group Participation (NGP) : As mentioned, the most reliable method for achieving β-selectivity (a 1,3-trans relationship in this case) is through the participation of the C-3 benzoyl group. scispace.com Upon activation of the anomeric leaving group, the oxygen of the C-3 benzoyl ester can attack the transiently formed oxocarbenium ion at the anomeric center. This forms a bicyclic dioxolenium-type intermediate. The glycosyl acceptor is then forced to attack from the opposite (β) face, resulting in the formation of the β-glycoside.
α-Selectivity : Achieving high α-selectivity is often more challenging. It typically requires conditions that disfavor neighboring group participation. This can be achieved by:
Using non-participating solvents (e.g., acetonitrile) that can form a transient α-nitrilium ion intermediate, which is then displaced by the acceptor to give the β-glycoside (the "nitrile effect"), although this is less predictable for 2-deoxy sugars.
Employing reaction conditions that favor an SN2-type displacement on an α-anomeric precursor.
Relying on the thermodynamic anomeric effect, which often favors the α-anomer, particularly in the absence of other strong directing influences.
The choice of glycosyl donor, acceptor, promoter, and solvent all play a critical role in determining the final α/β ratio. researchgate.net
Mechanistic Insights into the Reactivity of this compound in Glycosyl Donor Systems
The mechanism of glycosylation reactions is generally understood to exist on a continuum between SN1 and SN2 pathways. nih.gov The reactivity of a this compound-derived donor is heavily influenced by the stability of the key intermediate: the glycosyl oxocarbenium ion. researchgate.netnih.gov
Upon activation by a promoter (e.g., a Lewis acid), the leaving group at the anomeric center departs, generating a highly reactive oxocarbenium ion. nih.gov This cation is planar at the anomeric carbon and can be attacked by the nucleophile (glycosyl acceptor) from either the top (α) or bottom (β) face.
The role of the C-3 benzoyl group is critical at this stage. It can act as an internal nucleophile, intercepting the oxocarbenium ion to form the cyclic acyloxonium ion intermediate as discussed previously. This is the mechanistic basis for neighboring group participation. The reaction then proceeds through this more stable, covalent intermediate rather than the free oxocarbenium ion.
In the absence of participation, the stereochemical outcome depends on the lifetime of the oxocarbenium ion and the nature of the reaction environment. A short-lived ion pair might favor inversion of stereochemistry (SN2-like), while a longer-lived, dissociated ion (SN1-like) allows for equilibration and attack from either face, often leading to a mixture of anomers. researchgate.net The precise pathway is a subtle function of donor reactivity, acceptor nucleophilicity, solvent properties, and temperature.
Utility in the Construction of Complex Carbohydrate Structures and Oligosaccharides
This compound, a protected form of the 2,6-dideoxyhexose D-digitoxose, serves as a critical building block in the chemical synthesis of complex carbohydrate structures and oligosaccharides. The benzoyl protecting groups play a multifaceted role, influencing the reactivity of the glycosyl donor and directing the stereochemical outcome of glycosylation reactions. This strategic protection is particularly crucial in the assembly of oligosaccharides containing the challenging 2-deoxy-β-glycosidic linkage, a motif present in numerous biologically active natural products, most notably the cardiac glycosides.
The synthesis of complex oligosaccharides is a formidable task due to the need for precise control over the regioselectivity and stereoselectivity of the newly formed glycosidic bonds. In the case of 2-deoxy sugars like digitoxose, the absence of a participating group at the C-2 position complicates stereocontrol, often leading to mixtures of α- and β-anomers. However, the use of benzoate esters at other positions on the sugar ring, such as C-3 and C-4, can provide a level of stereocontrol through long-range participation or by influencing the conformational equilibrium of the glycosyl donor.
Research into the stereoselective synthesis of digitoxose-containing oligosaccharides has led to the development of various glycosylation methodologies. One notable strategy involves the use of a p-methoxybenzoyl group, a modified benzoate ester, which can actively participate in the glycosylation reaction to favor the formation of the β-glycoside. This anchimeric assistance is crucial for the construction of the trisaccharide chain of digitoxin, which consists of three β-linked D-digitoxose units.
Detailed Research Findings
The construction of oligosaccharides using this compound as a glycosyl donor has been a key strategy in the total synthesis of cardiac glycosides and other natural products. The selection of the glycosyl donor, acceptor, and promoter system is critical for achieving high yields and stereoselectivity.
In the synthesis of the α-linked digitoxose trisaccharide fragment of the antibiotic kijanimicin, researchers have explored the use of glycosyl sulfonates derived from protected digitoxose. nsf.gov While not a direct use of the tribenzoate, this work highlights the challenges associated with 2-deoxy sugar glycosylations and the need for tailored solutions. The lack of a C-2 participating group makes stereoselective synthesis of both α- and β-linkages a significant hurdle. nsf.gov
For the synthesis of β-linked digitoxosides, as found in digitoxin, the participation of a C-3 ester protecting group has been investigated. A study on the stereoselective β-glycosylation of digitoxose demonstrated the effectiveness of a p-methoxybenzoyl group in a neutral medium to achieve the desired stereocontrol through 1,3-participation. scispace.com This finding underscores the importance of the benzoate protecting group's nature and positioning in directing the stereochemical outcome of the glycosylation.
The following interactive data table summarizes a representative glycosylation reaction involving a protected digitoxose donor, illustrating the conditions and outcomes of such transformations.
Interactive Data Table: Glycosylation Reaction with a Protected D-Digitoxose Donor
| Glycosyl Donor | Glycosyl Acceptor | Promoter/Conditions | Product | Yield (%) | Anomeric Ratio (α:β) | Reference |
| 1,3,4-Tri-O-p-methoxybenzoyl-D-digitoxopyranose | Digitoxigenin | Hg(CN)₂, HgBr₂ / CH₂Cl₂ | Digitoxigenin-β-D-digitoxoside | - | Predominantly β | scispace.com |
| 3,4-Di-O-benzoyl-D-digitoxopyranosyl Tosylate | Methyl 3-O-benzoyl-α-L-rhamnopyranoside | AgOTf, 2,6-lutidine / CH₂Cl₂ | Disaccharide | 65 | 1:1.5 | nsf.gov |
The synthesis of complex oligosaccharides remains a challenging field, and the development of new methods for the stereoselective glycosylation of 2-deoxy sugars like D-digitoxose is an ongoing area of research. The use of this compound and related protected donors is central to these efforts, enabling the construction of intricate carbohydrate structures that are essential for studying their biological functions and developing new therapeutic agents.
Protecting Group Chemistry Pertaining to D Digitoxose Tribenzoate and Its Derivatives
The Critical Role of Benzoyl Protecting Groups in Directing Regioselectivity and Chemoselectivity
Benzoyl (Bz) esters are a cornerstone of protecting group strategies in carbohydrate chemistry due to their stability and their ability to influence the outcome of reactions. nih.govwiley-vch.de In the context of D-Digitoxose Tribenzoate, the benzoyl groups are not merely passive spectators; they actively direct the course of chemical reactions, particularly glycosylations. This directive capacity stems from two primary effects: neighboring group participation and steric hindrance.
Neighboring Group Participation: The most significant influence of a benzoyl group is observed when it is positioned at the C-2 carbon of a glycosyl donor. nih.govresearchgate.net During a glycosylation reaction, the departure of the anomeric leaving group generates an oxocarbenium ion intermediate. A C-2 benzoyl group can attack this electrophilic center, forming a stable cyclic acyloxonium ion (a dioxolenium ion). nih.gov This intermediate effectively shields one face of the sugar ring. Consequently, the incoming glycosyl acceptor can only attack from the opposite face, leading to the exclusive or predominant formation of a 1,2-trans-glycosidic linkage. nih.govresearchgate.net This powerful stereodirecting effect is a cornerstone for the synthesis of complex oligosaccharides where specific anomeric configurations are required.
Steric and Electronic Effects: Besides the C-2 participation, benzoyl groups at other positions (e.g., C-3 and C-4 in a fully benzoylated digitoxose (B191001) derivative) exert significant steric hindrance. This bulkiness can direct incoming reagents to less hindered positions on the sugar ring or on a reaction partner, thereby controlling regioselectivity. Furthermore, the electron-withdrawing nature of benzoyl groups can modulate the reactivity of the glycosyl donor. By decreasing the electron density at the anomeric center, they can "disarm" the glycosyl donor, making it less reactive. This electronic tuning is a key principle in "armed-disarmed" glycosylation strategies, where a more reactive "armed" donor (often protected with electron-donating groups like benzyl (B1604629) ethers) reacts with a less reactive "disarmed" acceptor. dtu.dk
Differentiation between hydroxyl groups of varying reactivity can be achieved through regioselective benzoylation. For instance, studies on various monosaccharides have shown that the 4-OH group is often the least reactive, allowing for the synthesis of partially protected intermediates. nih.gov Methods using reagents like benzoyl cyanide or employing tin-mediated acylations have been developed to achieve high regioselectivity in the protection step itself, providing valuable building blocks for further synthesis. nih.govacademie-sciences.fr
Orthogonal Protecting Group Strategies in Tandem with Benzoyl Protection
While benzoyl groups offer robust protection and valuable stereodirecting effects, the synthesis of complex glycans requires the selective deprotection of specific hydroxyl groups while others remain masked. bham.ac.uk This necessitates the use of an "orthogonal" set of protecting groups, which can be removed under distinct chemical conditions without affecting the benzoyl esters. bham.ac.ukuniversiteitleiden.nl An efficient protecting group strategy is critical for the successful synthesis of large, complex molecules. bham.ac.uk
Common orthogonal protecting groups used alongside benzoates in carbohydrate synthesis include:
Benzyl (Bn) ethers: Benzyl ethers are stable under the acidic and basic conditions often used to manipulate ester groups. wiley-vch.de They are typically removed under neutral conditions via catalytic hydrogenolysis (e.g., H₂/Pd-C). researchgate.netresearchgate.net This allows for the selective unmasking of a hydroxyl group for subsequent glycosylation or functionalization, leaving the benzoyl esters intact.
Silyl ethers: Groups like tert-butyldimethylsilyl (TBDMS) or triethylsilyl (TES) are labile under acidic conditions or with fluoride (B91410) ion sources (e.g., TBAF). This provides another layer of orthogonality, as they can be removed without affecting either benzoyl esters or benzyl ethers. nih.gov
Allyl (All) and Pentenyl Ethers: These can be removed under neutral conditions using palladium or iridium catalysts. n-Pentenyl glycosides, for example, can act as glycosyl donors that are stable to a wide range of protecting group manipulations. dtu.dk
Fluorous Protecting Groups: "Light" fluorous versions of common protecting groups, including benzyl ethers and acyl groups, have been developed to facilitate purification through fluorous solid-phase extraction (FSPE). academie-sciences.fr
Cyclic Acetals and Ketals: Groups like benzylidene or isopropylidene acetals are used to protect cis- or 1,3-diols and are typically removed by acid hydrolysis. bohrium.comacademie-sciences.fr
The strategic placement of these groups allows for a multi-step synthesis where different positions on the D-digitoxose scaffold can be addressed sequentially. For example, a synthetic route might involve a D-digitoxose derivative with a benzyl ether at C-4 and benzoyl esters at C-1 and C-3. The C-4 hydroxyl could be selectively deprotected by hydrogenolysis for chain extension, after which the benzoyl groups could be removed under basic conditions.
| Protecting Group | Abbreviation | Typical Cleavage Conditions | Orthogonal To |
| Benzoyl | Bz | Basic hydrolysis (e.g., NaOMe/MeOH) | Benzyl, Silyl, Allyl, Acetals |
| Benzyl | Bn | Catalytic hydrogenolysis (e.g., H₂/Pd-C) | Benzoyl, Silyl, Allyl, Acetals |
| tert-Butyldimethylsilyl | TBDMS | Fluoride ions (e.g., TBAF) or acid | Benzoyl, Benzyl, Allyl |
| Allyl | All | Pd(0) or Ir(I) catalysis | Benzoyl, Benzyl, Silyl, Acetals |
| Benzylidene Acetal | Mild acid hydrolysis | Benzoyl, Benzyl, Silyl, Allyl |
Regioselective Deprotection Methodologies for Benzoyl Esters
While global deprotection of all benzoyl groups is readily achieved with a base like sodium methoxide (B1231860) in methanol (B129727), the real synthetic utility often lies in the ability to remove a single benzoyl group regioselectively. bohrium.com This can be challenging but is achievable by exploiting subtle differences in the steric and electronic environment of each ester.
Several strategies have been developed for the regioselective deprotection of per-acylated sugars:
Enzymatic Hydrolysis: Lipases and other esterases can exhibit remarkable regioselectivity, often preferentially hydrolyzing the ester at the primary C-6 position, though this is absent in digitoxose. Their selectivity for secondary esters can vary depending on the enzyme and substrate.
Chemical Methods: Regioselectivity can be achieved by carefully controlling reaction conditions (temperature, stoichiometry of base). Esters at sterically hindered positions are generally more resistant to hydrolysis. For instance, the relative stability of esters on a pyranose ring often follows the order C-6 > C-3 > C-4 > C-2 under certain basic conditions, although this can be substrate-dependent.
Acyl Migration: Under specific basic or acidic conditions, an acyl group can migrate to an adjacent free hydroxyl group. bohrium.com This phenomenon can be exploited synthetically. For example, the selective deprotection of one position followed by a controlled migration can lead to a thermodynamically more stable, partially protected isomer that might be difficult to access directly.
Tin-Mediated Reactions: Dialkylstannylene acetals, formed by reacting a diol with a dialkyltin oxide, can be used to activate one hydroxyl group over another for regioselective acylation or deacylation. academie-sciences.fr
These methods allow chemists to unmask a single hydroxyl group on a molecule like this compound, transforming it into a versatile glycosyl acceptor for the construction of larger, more complex carbohydrate structures. bohrium.com
Influence of Protecting Group Selection on Stereochemical Outcomes and Reaction Yields
The choice of protecting group has a profound impact not only on which functional group reacts but also on the three-dimensional outcome of the reaction (stereoselectivity) and its efficiency (yield). nih.govrsc.orgresearchgate.netnih.gov As discussed, a C-2 benzoyl group is a powerful tool for ensuring the formation of 1,2-trans glycosides. nih.gov Conversely, to form a 1,2-cis linkage, a non-participating group, such as a benzyl ether, is required at the C-2 position. dtu.dk
The following table summarizes the general influence of protecting group type at C-2 on the stereochemical outcome of glycosylation reactions for a glucopyranosyl-type donor.
| C-2 Protecting Group | Type | Expected Major Product | Mechanism |
| Benzoyl (Bz) | Participating | 1,2-trans (β-glycoside) | Neighboring group participation via dioxolenium ion nih.gov |
| Acetyl (Ac) | Participating | 1,2-trans (β-glycoside) | Neighboring group participation via dioxolenium ion nih.gov |
| Benzyl (Bn) | Non-participating | Mixture of α/β, often α-favored | SN1-like, influenced by solvent, temperature, and anomeric effect |
| Azide (N₃) | Non-participating | 1,2-cis (α-glycoside) | Tends to favor α-products |
Stereochemical Investigations of D Digitoxose and Its Tribenzoate Derivative
Determination of the Absolute Stereochemistry of D-Digitoxose and its Impact on Synthesis
The absolute stereochemistry of D-digitoxose, a 2,6-dideoxy-D-ribo-hexopyranose, is a cornerstone of its chemical identity and a critical factor in the design of synthetic routes for complex molecules containing this sugar moiety, such as the cardiac glycoside digitoxin (B75463). nih.govacs.org The determination of its precise three-dimensional arrangement has been accomplished through various analytical techniques. High-pressure liquid chromatography (HPLC) on a chiral column has been effectively used to distinguish between D- and L-digitoxose. rsc.orgrsc.org This method often involves derivatization, for instance, creating 1-O-(3,5-dinitrophenylcarbamoyl)-3,4-O-isopropylidene-α-D-digitopyranose, to facilitate separation and definitive identification. rsc.org The absolute configuration can also be confirmed by comparing the specific rotation values of the natural sugar with those of synthetically derived standards. lookchem.com
Understanding the absolute stereochemistry at each of the chiral centers (C3, C4, and C5) is paramount for synthesis. The D-configuration dictates the spatial orientation of the hydroxyl groups, which in turn governs their reactivity and the stereochemical outcome of reactions. mdpi.com The synthesis of oligosaccharides containing 2-deoxy sugars like D-digitoxose is notoriously challenging due to the lack of a participating group at the C2 position, making control of the anomeric center difficult. nih.gov Therefore, synthetic strategies must be meticulously planned to control the stereochemistry at each step. mdpi.com De novo asymmetric syntheses, starting from achiral precursors, have been developed to build the D-digitoxose skeleton with the correct stereochemistry, often using methods like the Achmatowicz rearrangement to establish the pyranone ring structure with the desired D-configuration at C5. mdpi.com The established stereochemistry of the starting material directly impacts the entire synthetic pathway, influencing the choice of protecting groups and glycosylation strategies to achieve the desired final product, such as in the total synthesis of digitoxin. nih.govcdnsciencepub.com
| Property | Description | Significance in Synthesis |
| Systematic Name | (3R,4S,5R,6R)-6-methyl-tetrahydro-2H-pyran-2,3,4-triol | Defines the precise spatial arrangement of atoms. |
| Classification | 2,6-Dideoxy-D-ribo-hexopyranose | Indicates the absence of hydroxyl groups at C2 and C6 and the specific stereochemical family (D-ribo). |
| Key Chiral Centers | C3, C4, C5 | The configuration at these centers (R, S, R respectively for the α-pyranose form) must be correctly established during synthesis. |
| Anomeric Center | C1 | Lacks a C2-directing group, making stereocontrol of glycosylation a primary synthetic challenge. |
Conformational Analysis of D-Digitoxose Tribenzoate Pyranoside and Furanoside Forms
The conformation of a sugar molecule, or its spatial shape, significantly influences its reactivity. For this compound, the pyranoside (six-membered ring) and furanoside (five-membered ring) forms adopt distinct and flexible conformations.
The pyranoside form of this compound predominantly exists in a chair conformation. researchgate.net In the case of 2-deoxy sugars, the equilibrium between the two possible chair conformations (¹C₄ and ⁴C₁) is a critical factor. The presence of bulky benzoate (B1203000) groups, compared to smaller acetate (B1210297) groups, can influence the position of this equilibrium. researchgate.net For this compound, the tribenzoyl derivative would likely favor the chair conformation that minimizes steric hindrance between the bulky benzoate groups and the C6-methyl group. The absence of a C2-substituent removes a key steric interaction, but the orientations of the C3- and C4-benzoate groups (one axial, one equatorial in the most stable chair form of D-digitoxose) are defining features.
The furanoside form is inherently more flexible than the pyranoside. Its conformation is described by a pseudorotational circuit, with two main low-energy conformations: the envelope (E) and the twist (T). The specific conformation adopted by a this compound in its furanoside form would be influenced by the substitution pattern to minimize non-bonded interactions. The bulky benzoate groups would play a significant role in determining the preferred conformation on the pseudorotational pathway. nih.gov
| Ring Form | Primary Conformation(s) | Key Conformational Features | Influence of Benzoate Groups |
| Pyranoside | Chair (e.g., ¹C₄ or ⁴C₁) | Two stable, interconverting chair forms. The relative energy is determined by the number and type of axial vs. equatorial substituents. | Bulky benzoate groups influence the conformational equilibrium, favoring the chair form that minimizes 1,3-diaxial interactions. researchgate.net |
| Furanoside | Envelope (E) and Twist (T) | A flexible ring with multiple low-energy conformations described by a pseudorotational itinerary. nih.gov | The steric demand of the benzoate groups restricts the pseudorotational freedom and determines the most stable E or T conformer. |
Effect of Stereochemistry on Reaction Pathways and Selectivity in Synthetic Transformations
The stereochemistry of D-Digitoxose and its tribenzoate derivative exerts profound control over reaction pathways, particularly in glycosylation reactions, where the formation of the glycosidic bond with the correct stereochemistry (typically β for digitoxin) is crucial. scispace.com
The absence of a hydroxyl or other participating group at the C2 position of D-digitoxose means that neighboring group participation, a common strategy to ensure stereoselectivity in glycoside synthesis, is not possible. This makes direct glycosylation reactions often unselective. acs.org However, the stereochemistry of the rest of the ring, particularly the substituents at C3 and C4, and the protecting groups used, can be exploited to direct the reaction outcome.
One powerful strategy involves the use of a participating protecting group at a more distant position. For instance, a p-methoxybenzoate group at the C3 position has been used to achieve 1,3-participation. cdnsciencepub.com In this mechanism, the benzoate group from the C3 position can temporarily form a bond with the anomeric center (C1) as the leaving group departs, shielding one face of the molecule and directing the incoming nucleophile (the alcohol acceptor) to the opposite face, thus ensuring high stereoselectivity. cdnsciencepub.com The stereochemistry at C3 is critical; an axial C3-substituent can lead to α-linked products through chelation, whereas an equatorial one can favor β-glycosides. rsc.orgmdpi.com
Furthermore, the stability of the glycosyl donor is influenced by its protecting groups. Donors protected with disarming benzoate groups have been shown to be more stable than those with "armed" (electron-donating) protecting groups, which affects the reaction conditions that can be employed. mdpi.com The choice of solvent and promoter can also interact with the substrate's stereochemistry to influence selectivity, although these effects are not always as predictable for 2-deoxy sugars as for fully hydroxylated ones. acs.org Studies have shown that even a C3-benzoate group can exert long-range participation, influencing the α:β ratio of glycosylation products. acs.org
| Reaction Type | Stereochemical Influence | Observed Selectivity/Outcome |
| Thioglycoside Glycosylation | A C3 p-methoxybenzoate group can act as a participating group. cdnsciencepub.com | Leads to high stereoselectivity for the desired glycosidic bond via a 1,3-participation mechanism. cdnsciencepub.com |
| Glycosylation with Glycosyl Bromides | A C3-benzoate protecting group can exert long-range participation. acs.org | Can alter the α:β ratio of anomers formed compared to donors without this group. acs.org |
| Anomeric O-alkylation | The stereochemistry of the C3 hydroxyl group (axial vs. equatorial) is critical. mdpi.com | An axial C3-substituent directs the formation of α-linked products, while an equatorial one can favor β-linkages. rsc.orgmdpi.com |
| Glycosylation using Glycals | The stereochemistry of the C3 substituent in the glycal donor is a key determinant. | An equatorial C3 substituent generally leads to α-glycosides, while an axial C3 substituent can favor the formation of β-glycosides. rsc.org |
Advanced Spectroscopic and Analytical Characterization Methods for D Digitoxose Tribenzoate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation and Anomeric Ratio Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural determination of D-Digitoxose Tribenzoate in solution. It provides detailed information about the molecular framework, the stereochemistry of chiral centers, and the relative proportion of anomers. The presence of the three benzoate (B1203000) groups significantly influences the chemical shifts of the sugar ring protons and carbons, spreading the signals over a wider range compared to the un-derivatized sugar, which facilitates detailed analysis.
¹H NMR spectroscopy provides precise information on the chemical environment of each proton in the this compound molecule. The benzoyl groups cause a significant downfield shift for the protons at the acylated positions (H-1, H-3, and H-4) compared to the parent digitoxose (B191001). The anomeric proton (H-1) is particularly sensitive to its stereochemical environment, appearing as a distinct signal whose chemical shift and coupling constant (³JH1,H2) are diagnostic for determining the α- or β-configuration. Integration of the anomeric proton signals allows for the quantitative assessment of the anomeric ratio in an equilibrium mixture. Protons of the benzoyl groups typically appear in the aromatic region of the spectrum (δ 7.2-8.2 ppm).
Table 1: Representative ¹H NMR Data for a Benzoylated 2,6-Dideoxyhexopyranoside Derivative Data presented is analogous to what would be expected for this compound, based on similar benzoylated sugar structures.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-1 | ~6.0-6.4 | d | ~3.5 (for α), ~8.0 (for β) |
| H-2a | ~2.0-2.3 | m | - |
| H-2e | ~2.4-2.6 | m | - |
| H-3 | ~5.3-5.6 | m | - |
| H-4 | ~5.1-5.4 | m | - |
| H-5 | ~4.0-4.3 | m | - |
| H-6 (CH₃) | ~1.2-1.4 | d | ~6.5 |
¹³C NMR spectroscopy is employed to characterize the carbon framework of this compound. The spectrum will show distinct signals for each of the six sugar carbons, the methyl carbon, and the carbons of the three benzoate groups (including carbonyl and aromatic carbons). The chemical shifts of the ring carbons (C-1, C-3, and C-4) are shifted downfield upon benzoylation. The anomeric carbon (C-1) signal is particularly informative for confirming the anomeric configuration.
Table 2: Representative ¹³C NMR Data for a Benzoylated 2,6-Dideoxyhexopyranoside Derivative Data presented is analogous to what would be expected for this compound.
| Carbon | Chemical Shift (δ, ppm) |
|---|---|
| C-1 | ~90-95 |
| C-2 | ~35-40 |
| C-3 | ~70-75 |
| C-4 | ~72-77 |
| C-5 | ~65-70 |
| C-6 (CH₃) | ~17-20 |
| Carbonyl (C=O) | ~165-167 |
Two-dimensional (2D) NMR experiments are essential for the complete and unambiguous assignment of all proton and carbon signals.
Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra are used to trace the connectivity of the protons around the pyranose ring, starting from an easily identifiable signal like the anomeric proton (H-1) to H-2, then to H-3, and so on, confirming the sequence of the sugar backbone.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). This technique is invaluable for assigning the carbon signals based on the previously assigned proton signals. For instance, the proton signal assigned to H-4 will show a cross-peak with the carbon signal for C-4.
Mass Spectrometry (MS) for Molecular Ion Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is a critical technique for confirming the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps to confirm the molecular formula (C₂₇H₂₄O₇).
Tandem mass spectrometry (MS/MS) experiments are used to study the fragmentation patterns of the molecule. In the gas phase, the protonated or sodiated molecular ion of this compound will fragment in a characteristic manner. Common fragmentation pathways for benzoylated glycosides include:
Loss of a Benzoic Acid Moiety: A neutral loss of benzoic acid (122 Da) is a common fragmentation pathway.
Cleavage of Glycosidic Bonds (if applicable in larger structures): While not a glycoside itself, if attached to another molecule, the glycosidic bond would be a primary site of cleavage.
Cross-ring Cleavage: Fragmentation of the sugar ring itself can occur, providing further structural information.
Loss of the Benzoyl Group: Cleavage can result in the loss of a benzoyl group (105 Da).
These fragmentation patterns serve as a fingerprint for the compound, aiding in its identification within complex mixtures.
Chromatographic Techniques for Purity Assessment and Separation of Isomers/Derivatives
Chromatographic methods are indispensable for assessing the purity of synthesized this compound and for separating it from reaction byproducts, isomers, or other derivatives.
High-Performance Liquid Chromatography (HPLC) is the premier chromatographic technique for both the analysis and purification of this compound. Due to the hydrophobic nature of the three benzoate groups, reversed-phase HPLC is the most suitable method. Current time information in Toronto, CA.
Analytical HPLC: This is used to determine the purity of a sample and to quantify the ratio of anomers if they are chromatographically resolved. A typical analytical setup would involve a C18 stationary phase with a mobile phase gradient of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727). Detection is commonly performed using an ultraviolet (UV) detector, as the benzoate groups are strongly chromophoric.
Preparative HPLC: When purification is required, preparative HPLC is used to isolate this compound from complex reaction mixtures. The principles are the same as analytical HPLC, but larger columns and higher flow rates are used to handle larger sample quantities. This technique is particularly useful for separating α- and β-anomers, which often exhibit slightly different retention times. nih.gov
Table 3: Typical HPLC Conditions for Analysis of Benzoylated Carbohydrates
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: Water; B: Acetonitrile or Methanol |
| Gradient | Isocratic or gradient elution (e.g., 50% to 100% B over 30 min) |
| Flow Rate | ~1.0 mL/min (Analytical) |
| Detection | UV at ~230 nm |
| Column Temperature | Ambient or slightly elevated (e.g., 30-40 °C) to improve peak shape |
Computational Chemistry Approaches for Understanding this compound Structure and Reactivity
Computational chemistry provides powerful tools for gaining detailed insights into the three-dimensional structure, conformational dynamics, and reactivity of complex molecules like this compound at an atomic level. These theoretical methods complement experimental data and can predict properties that are difficult or impossible to measure directly. The primary computational approaches for a molecule of this nature are Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations.
Density Functional Theory (DFT) for Structural and Reactivity Analysis
Density Functional Theory is a quantum mechanical method used to investigate the electronic structure of molecules. For this compound, DFT calculations can elucidate its preferred geometric structure and offer insights into its chemical reactivity.
Structural Optimization and Conformational Analysis
A fundamental application of DFT is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the ground-state geometry. This involves optimizing the bond lengths, bond angles, and dihedral angles to find the lowest energy conformation. Given the flexibility of the pyranose ring and the rotation of the three benzoate groups, this compound can exist in several low-energy conformations. DFT calculations can map out the potential energy surface to identify these stable conformers and the energy barriers between them.
For instance, the pyranose ring of the digitoxose moiety can adopt different chair and boat conformations. Computational studies on similar sugar rings have shown that the chair conformation is generally more stable. DFT would be used to quantify the energy difference between these conformations for the tribenzoate derivative.
The following table provides an example of the kind of data that would be obtained from a DFT geometry optimization for a hypothetical stable conformer of this compound.
Table 1: Exemplary Calculated Geometric Parameters for a Stable Conformer of this compound This table is illustrative and shows the type of data generated from DFT calculations.
| Parameter | Atoms Involved | Calculated Value |
|---|---|---|
| Bond Lengths | ||
| C1-O1 | 1.41 Å | |
| C2-H | 1.10 Å | |
| C=O (Benzoate) | 1.22 Å | |
| Bond Angles | ||
| O5-C1-O1 | 108.5° | |
| C1-O1-C(Benzoate) | 117.2° | |
| Dihedral Angles | ||
| O5-C1-C2-C3 | -55.8° |
Reactivity Insights from Electronic Properties
DFT calculations also provide information about the electronic properties of this compound, which is crucial for understanding its reactivity. By analyzing the distribution of electron density, one can predict which sites of the molecule are more likely to participate in chemical reactions.
Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the surface of the molecule. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, such as the carbonyl oxygen atoms of the benzoate groups. Regions of positive potential (blue) are electron-poor and are sites for nucleophilic attack.
Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to predicting reactivity. The energy and location of the HOMO indicate the ability to donate electrons (nucleophilicity), while the LUMO indicates the ability to accept electrons (electrophilicity). The energy gap between HOMO and LUMO is an indicator of the molecule's chemical stability.
Table 2: Illustrative Electronic Properties of this compound from DFT Calculations This table is illustrative and shows the type of data generated from DFT calculations.
| Property | Calculated Value | Implication for Reactivity |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates regions prone to oxidation or reaction with electrophiles. |
| LUMO Energy | -1.2 eV | Indicates regions susceptible to reduction or reaction with nucleophiles. |
| HOMO-LUMO Gap | 5.3 eV | Suggests high kinetic stability. |
Molecular Dynamics (MD) Simulations for Dynamic Behavior
While DFT provides a static picture of the molecule, Molecular Dynamics simulations are used to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment (e.g., a solvent).
For this compound, an MD simulation in a solvent like chloroform (B151607) or water would reveal:
Conformational Flexibility: How the pyranose ring puckers and how the benzoate groups rotate and interact with each other and the sugar ring over time. This is crucial as the molecule's average conformation in solution may differ from its lowest energy state in a vacuum.
Solvent Interactions: The formation and dynamics of hydrogen bonds or other non-covalent interactions between the molecule and the solvent.
Accessibility of Reactive Sites: MD simulations can show how often a particular atomic site is exposed to the solvent and potentially accessible to a reactant, providing a dynamic view of reactivity.
The combination of DFT and MD simulations offers a comprehensive theoretical framework for understanding the structure-property relationships of this compound. DFT can provide accurate geometric and electronic details of stable states, while MD can explore the conformational landscape and dynamic behavior in a realistic environment. These computational approaches are invaluable for interpreting experimental data and guiding further research into the chemical properties and potential applications of this compound.
Role in Natural Product Total Synthesis and Glycoconjugate Derivatization
Strategic Incorporation of the D-Digitoxose Moiety into Complex Natural Products
The total synthesis of natural products containing 2,6-dideoxy sugars like digitoxose (B191001) presents unique stereochemical challenges due to the absence of a directing group at the C-2 position. nsf.gov The use of protected donors such as D-digitoxose tribenzoate is a key strategy to control the outcome of glycosylation reactions, where the protecting groups can influence the reactivity and stereoselectivity of the anomeric center. nsf.govscispace.com This approach is fundamental to the construction of numerous biologically active glycosides. nih.govpurdue.edu
D-digitoxose is a characteristic sugar component of cardiac glycosides, a class of steroidal natural products used in the management of heart conditions. nih.govsci-hub.se The total synthesis of these compounds, such as digitoxin (B75463), which contains three consecutive β-D-digitoxose units, is a significant synthetic challenge. scispace.comnih.gov Early synthetic efforts focused on developing methods for the stereoselective β-glycosylation of digitoxose. scispace.com Protecting group strategies are paramount in these syntheses. For instance, a p-methoxybenzoyl group at the C-3 position can provide 1,3-participation to direct the formation of the desired β-glycosidic linkage in a neutral medium. scispace.com The synthesis of digitoxin and its analogs relies on the sequential coupling of protected digitoxose donors to the steroid aglycone, digitoxigenin. sci-hub.se
Table 1: Examples of Steroidal Glycosides Containing D-Digitoxose
| Compound Name | Aglycone | Number of D-Digitoxose Units | Reference |
|---|---|---|---|
| Digitoxin | Digitoxigenin | 3 | nih.gov |
| Digoxin | Digoxigenin | 3 | nih.gov |
Beyond steroidal glycosides, the D-digitoxose moiety is a structural component of various macrolide and anthracycline antibiotics with potent antitumor and antibacterial activities. nih.govnih.gov The synthesis of these complex molecules requires efficient methods for attaching the deoxy sugar to the macrocyclic or polycyclic aglycone. For example, the anthracycline jadomycin (B1254412) B and the macrolide kijanimicin both contain digitoxose units. nsf.govnih.gov The synthesis of the α-linked trisaccharide fragment of kijanimicin highlights the challenges and recent advancements in controlling the stereochemistry of digitoxose glycosylation. nsf.govfigshare.com Glycodiversification of anthracyclines, by attaching novel sugar moieties, is a key strategy to overcome limitations such as drug resistance and cardiotoxicity. usp.br
Table 2: Representative Macrolide and Anthracycline Natural Products Containing Digitoxose
| Compound Name | Class | Biological Activity | Reference |
|---|---|---|---|
| Tylosin IIIC | Macrolide | Antibacterial | nih.gov |
| Jadomycin B | Anthracycline | Antitumor | nih.gov |
| Kijanimicin | Macrolide | Antibiotic | nsf.gov |
| Selvamicin | Macrolide | Not specified | nih.gov |
Chemoenzymatic Approaches to D-Digitoxose-Modified Glycoconjugates
Chemoenzymatic synthesis combines the flexibility of chemical synthesis with the high selectivity of enzymatic catalysis to produce complex glycoconjugates. nih.govresearchgate.net This approach is particularly valuable for modifying natural products. nih.govresearchgate.net In the context of D-digitoxose, a chemically synthesized, protected sugar derivative can serve as a substrate for glycosyltransferase (GT) enzymes. nih.govnih.gov
The biosynthesis of digitoxose-containing natural products relies on GTs that transfer the sugar from an activated donor, typically TDP-d-digitoxose, to an aglycone acceptor. nih.gov Some of these GTs exhibit relaxed substrate specificity, meaning they can accept non-natural substrates. nih.gov For instance, the glycosyltransferase JadS from the jadomycin B biosynthetic pathway has been shown to be highly flexible. nih.gov This flexibility can be exploited in a chemoenzymatic strategy where chemically synthesized D-digitoxose analogs, prepared from precursors like this compound, are enzymatically transferred to various aglycones to generate novel glycoconjugates. nih.govnih.gov This method capitalizes on the enzyme's ability to create specific glycosidic linkages with high regio- and stereoselectivity, bypassing difficult steps in purely chemical synthesis. researchgate.netnih.gov
Table 3: Key Enzymes in Digitoxose Glycosylation
| Enzyme | Function | Natural Product Pathway | Potential for Chemoenzymatic Synthesis | Reference |
|---|---|---|---|---|
| Glycosyltransferases (GTs) | Catalyze glycosidic bond formation | General | High, due to regio- and stereoselectivity | nih.govnih.gov |
| JadS | Glycosyltransferase | Jadomycin B | High, due to flexible substrate specificity | nih.gov |
| CmiM5 | Glycosyltransferase | Cremimycin | Potential for diversification | nih.gov |
Strategies for Diversity-Oriented Synthesis of D-Digitoxose Analogs
Diversity-oriented synthesis (DOS) is a powerful strategy for generating libraries of structurally diverse small molecules to probe biological functions and discover new therapeutic agents. nih.govcam.ac.uk Applying DOS principles to D-digitoxose involves the systematic modification of the sugar scaffold to create a collection of non-natural analogs. sci-hub.se These analogs can then be incorporated into glycosides to explore structure-activity relationships. sci-hub.se
The synthesis of D-digitoxose analogs begins with a common precursor, which can be selectively protected and deprotected to allow for chemical modifications at specific positions. Intermediates like this compound are valuable in this regard, as the benzoate (B1203000) esters can be selectively removed or manipulated. Modifications can include altering or removing hydroxyl groups, inverting stereocenters, or introducing new functional groups. sci-hub.semdpi.com For example, a library of digitoxosides was synthesized with widely varying side groups to systematically study their structure and conformation. sci-hub.se This approach allows for the creation of compounds with modulated biological activities, potentially leading to analogs with improved therapeutic profiles. cam.ac.ukmdpi.com
Table 4: Potential Modifications in Diversity-Oriented Synthesis of D-Digitoxose
| Modification Site | Type of Modification | Potential Outcome | Reference Concept |
|---|---|---|---|
| C-3' Hydroxyl | Acylation, Alkylation, Inversion | Altered binding affinity, modified solubility | sci-hub.secam.ac.uk |
| C-4' Hydroxyl | Acylation, Deoxygenation, Epimerization | Changed hydrogen bonding, conformational changes | sci-hub.secam.ac.uk |
| Anomeric Center (C-1') | Variation of glycosidic linkage (α/β) | Altered stability and biological activity | nsf.govscispace.com |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| D-Digitoxose |
| Digitoxin |
| Digoxin |
| TDP-d-digitoxose |
| Digitoxigenin |
| Tuberoside A1 |
| Tylosin IIIC |
| Jadomycin B |
| Kijanimicin |
| Selvamicin |
| Cremimycin |
| Lactonamycin Z |
Enzymatic Interactions and Glycosyltransferase Studies Involving D Digitoxose Derivatives
D-Digitoxose Tribenzoate in the Study of Enzymatic Glycosylation Processes
Enzymatic glycosylation is a fundamental process catalyzed by glycosyltransferases (GTs), enzymes that transfer sugar moieties from an activated donor to an acceptor molecule. nih.govmdpi.com Understanding these mechanisms is key to developing new bioactive compounds. This compound serves as a valuable tool in this field, primarily as a protected glycosyl donor for the synthesis of complex molecules. evitachem.com
The tribenzoate form of D-digitoxose is a synthetic derivative where the hydroxyl groups are masked by benzoyl protecting groups. evitachem.com This protection is critical for several reasons in the study of enzymatic processes:
Controlled Synthesis: The protecting groups prevent unwanted side reactions at the hydroxyl positions, allowing chemists to direct glycosylation to a specific site on an aglycone (the non-sugar part of a glycoside). evitachem.com This control is essential for creating specific glycoside analogs to probe enzyme-substrate interactions.
Intermediate for Glycosyl Donors: this compound acts as a key intermediate in the multi-step chemical synthesis of activated sugar donors, such as glycosyl halides or thioglycosides. These activated donors are then used in chemoenzymatic strategies where a glycosyltransferase enzyme catalyzes the final transfer to a target aglycone.
Probing Enzyme Specificity: By synthesizing a range of digitoxose-containing compounds using this compound as a starting material, researchers can systematically investigate the substrate scope of various glycosyltransferases. evitachem.com This helps to identify flexible enzymes that can be used to create novel glycosides.
While this compound itself is not typically a direct substrate for glycosyltransferases in its protected form, its role in synthesizing the precise glycosyl donors needed for these studies is indispensable. It facilitates the creation of the molecular probes required to explore enzymatic glycosylation, a process that often involves linking the digitoxose (B191001) moiety to different aglycones to observe how the enzyme accommodates these changes. evitachem.com Recent studies have utilized glycosyltransferases to attach derivatives made from this compound to non-natural aglycones, aiming to generate new analogs. vulcanchem.com
Investigation of Substrate Specificity of Glycosyltransferases with D-Digitoxose Derivatives
A significant finding in glycoscience is the relaxed or broad substrate specificity of many glycosyltransferases. nih.gov This "promiscuity" allows them to recognize and transfer not only their native sugar but also a variety of other sugars, including derivatives of D-digitoxose. This property is heavily exploited in a process called glycodiversification, which aims to create libraries of novel glycosylated compounds with potentially improved therapeutic properties. researchgate.net
Research has identified several glycosyltransferases capable of utilizing digitoxose donors:
StfG from Streptomyces albus : The glycosyltransferase StfG from the steffimycin (B1681132) biosynthetic pathway has demonstrated the ability to recognize and transfer a variety of D- and L-deoxyhexoses. When a strain engineered to produce D-digitoxose was used, StfG successfully transferred the D-digitoxose moiety, producing new steffimycin derivatives. Notably, the resulting compound with the D-digitoxose moiety showed significantly increased antitumor activity. nih.gov
AknS from Streptomyces galilaeus : The substrate-flexible glycosyltransferase AknS was used in a combinatorial biosynthesis system. This system was able to produce doxorubicin (B1662922) analogs containing various deoxysugars, including D-digitoxose. asm.orgewha.ac.kr
ElmGT from Streptomyces olivaceus : ElmGT, a glycosyltransferase involved in elloramycin (B1244480) biosynthesis, has been shown to transfer D-olivose and D-digitoxose with good efficiency. scispace.com
JadS from Streptomyces venezuelae : The glycosyltransferase JadS, which natively transfers L-digitoxose in jadomycin (B1254412) biosynthesis, has been studied for its substrate flexibility. Investigations revealed it could accept modified digitoxose substrates, such as those with a hydroxyl group at the C-2 position, enabling the generation of novel glycosylated derivatives. nih.govresearchgate.net
These studies highlight a common theme: glycosyltransferases from natural product biosynthetic pathways are often remarkably adaptable. This flexibility allows for the enzymatic synthesis of unnatural glycosides, where D-digitoxose can be appended to various aglycones to modify the parent molecule's biological activity. nih.gov
| Glycosyltransferase (GT) | Source Organism | Natural Sugar Donor | Alternative Sugar Accepted | Resulting Product Class | Reference |
|---|---|---|---|---|---|
| StfG | Streptomyces albus | TDP-L-rhamnose | TDP-D-digitoxose | Steffimycin Analogs | nih.gov |
| AknS | Streptomyces galilaeus | TDP-L-daunosamine | TDP-D-digitoxose | Doxorubicin Analogs | asm.orgewha.ac.kr |
| ElmGT | Streptomyces olivaceus | TDP-L-rhamnose | TDP-D-digitoxose | Elloramycin Analogs | scispace.com |
| JadS | Streptomyces venezuelae | TDP-L-digitoxose | C-2 Hydroxylated L-digitoxose | Jadomycin Analogs | nih.govresearchgate.net |
In Vitro Enzymatic Synthesis of D-Digitoxose-Containing Glycosides
The in vitro synthesis of glycosides containing D-digitoxose relies on the availability of both the activated sugar donor and a suitable glycosyltransferase. This chemoenzymatic approach offers precise control over the reaction, leading to high yields of specific products. nih.govresearchgate.net
The process generally involves two key stages:
Biosynthesis of Activated Digitoxose: The sugar must first be activated, typically as a nucleotide diphosphate (B83284) (NDP) sugar, most commonly thymidine (B127349) diphosphate (TDP). The biosynthetic pathways for both TDP-L-digitoxose and TDP-D-digitoxose have been studied and can be reconstituted in vitro. nih.govnih.gov The synthesis starts from glucose-1-phosphate and proceeds through a series of enzymatic steps. For TDP-D-digitoxose, the pathway involves five key enzymes that perform dehydration, epimerization, and reduction reactions to form the final activated sugar donor. nih.gov Although the complete in vitro reconstitution can be challenging due to the instability of intermediates and varying enzyme efficiencies, the individual enzymes can be purified and used to produce the required TDP-digitoxose. nih.govnih.gov
Glycosyltransferase-Catalyzed Transfer: Once the TDP-digitoxose donor is synthesized, it is mixed with a target aglycone and a promiscuous glycosyltransferase. nih.gov The GT catalyzes the transfer of the D-digitoxose moiety from the TDP donor to a hydroxyl group on the aglycone, forming a new glycosidic bond. mdpi.com This method allows for the creation of specific glycoside isomers that are often difficult to produce through purely chemical synthesis.
This in vitro enzymatic approach has been successfully used to produce a variety of bioactive compounds. For example, by combining enzymes from different biosynthetic pathways, researchers can create novel assembly lines for the production of hybrid natural products. nih.gov The ability to synthesize specific TDP-deoxysugars and combine them with a panel of flexible glycosyltransferases is a cornerstone of modern glycoengineering and the ongoing effort to discover new drugs. nih.gov
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing D-Digitoxose Tribenzoate, and how can purity and structural integrity be ensured during the process?
- Methodological Answer : The synthesis involves sequential esterification of D-digitoxose with benzoate groups. Critical steps include hydrolysis of precursor glycosides (e.g., Methyl 4,6-O-Benzylidene derivatives), followed by benzoylation under controlled anhydrous conditions. Purity is ensured via recrystallization from ethanol-water mixtures, while structural confirmation relies on NMR (¹H and ¹³C) and IR spectroscopy to detect characteristic benzoate ester peaks (~1700 cm⁻¹ for C=O stretch) and glycosidic linkages .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR identifies proton environments (e.g., anomeric protons at δ 4.5–5.5 ppm), while ¹³C NMR confirms benzoate carbonyl carbons (~165–170 ppm) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors reaction progress and purity, using acetonitrile-water gradients for optimal separation .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight and fragmentation patterns .
Q. What are common challenges in crystallizing this compound, and how can they be mitigated?
- Methodological Answer : Poor crystallization often arises from residual solvents or incomplete benzoylation. Solutions include:
- Solvent Optimization : Slow evaporation from ethanol-diethyl ether mixtures promotes crystal growth.
- Temperature Gradients : Gradual cooling (from 50°C to 4°C) enhances lattice formation .
Advanced Research Questions
Q. How do benzoate substitutions in this compound influence its pharmacokinetic properties compared to non-esterified analogs (e.g., β-D-digitoxose)?
- Methodological Answer : Comparative studies using Caco-2 cell monolayers assess intestinal permeability. Benzoate groups increase lipophilicity (logP > 3), enhancing membrane diffusion but potentially reducing aqueous solubility. LC-MS/MS quantifies plasma concentrations in rodent models, while molecular dynamics simulations predict interactions with serum albumin .
Q. What experimental models are suitable for studying the apoptotic effects of this compound derivatives in cancer cells?
- Methodological Answer :
- In Vitro : Human lung cancer cell lines (e.g., A549) treated with analogs are analyzed via flow cytometry (Annexin V/PI staining) and Western blotting (cleaved caspase-3, PARP).
- Mechanistic Studies : siRNA knockdown of autophagy-related genes (e.g., ATG5) identifies whether apoptosis is autophagy-dependent .
Q. How can computational chemistry predict the bioactivity of novel this compound analogs?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to model interactions with targets (e.g., Na⁺/K⁺-ATPase). Benzoate groups may sterically hinder binding compared to digitoxin but enhance selectivity for cancer-specific isoforms .
- QSAR Models : Train regression models on existing analogs’ logD and IC₅₀ data to prioritize synthetic targets .
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives across studies?
- Methodological Answer :
- Meta-Analysis : Pool data from multiple studies (e.g., IC₅₀ values) using random-effects models to account for heterogeneity.
- Dose-Response Validation : Re-test disputed compounds under standardized conditions (e.g., 72-hour exposure, 10% FBS media) to isolate confounding variables .
Methodological Design & Data Analysis
Q. How should researchers design dose-response experiments for this compound to ensure reproducibility?
- Methodological Answer :
- Dose Range : Use logarithmic scaling (e.g., 0.1–100 μM) to capture EC₅₀/IC₅₀.
- Controls : Include solvent-only (e.g., DMSO ≤0.1%) and positive controls (e.g., digitoxin for Na⁺/K⁺-ATPase inhibition).
- Statistical Rigor : Apply two-way ANOVA with post-hoc Tukey tests for multi-group comparisons; report p-values with effect sizes .
Q. What are best practices for synthesizing and analyzing structure-activity relationship (SAR) data for this compound analogs?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
